molecular formula C16H13ClN4O2 B2650875 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate CAS No. 338757-18-9

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate

Cat. No.: B2650875
CAS No.: 338757-18-9
M. Wt: 328.76
InChI Key: DDKAPOHRGRTWIA-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate, commonly referred to in publications as CMPD-1, is a highly investigated synthetic compound in chemical biology and oncology research. Its primary mechanism of action is the potent and selective inhibition of tubulin polymerization, a critical process for cellular mitosis and cytoskeleton maintenance [1] . By binding to the colchicine site on β-tubulin, this compound effectively disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cells [2] . As a structural analog of Combretastatin A-4 (CA-4), it was designed to overcome the metabolic instability associated with the cis-olefin of natural products, thereby providing a more stable and synthetically accessible chemical probe [1] . The key research value of this agent lies in its utility as a tool compound for studying mitotic mechanisms, vascular disruption in tumor models, and for serving as a lead structure in the development of novel anti-mitotic therapeutics. Its efficacy in disrupting established tumor vasculature, a phenomenon known as vascular disrupting activity (VDA), makes it a particularly valuable molecule for preclinical studies aimed at understanding and combating solid tumor growth and metastasis [2] .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-12-5-4-6-13(9-12)18-16(22)23-11-14-10-21(20-19-14)15-7-2-1-3-8-15/h1-10H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKAPOHRGRTWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity.

  • Step 1: Synthesis of 1-phenyl-1H-1,2,3-triazole

      Reagents: Phenylacetylene, sodium azide, copper(I) bromide, and a suitable solvent (e.g., dimethyl sulfoxide).

      Conditions: The reaction is carried out at room temperature under an inert atmosphere.

      Product: 1-phenyl-1H-1,2,3-triazole.

  • Step 2: Formation of this compound

      Reagents: 1-phenyl-1H-1,2,3-triazole, 3-chlorophenyl isocyanate, and a suitable base (e.g., triethylamine).

      Conditions: The reaction is carried out at room temperature with stirring.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced carbamate compounds.

Scientific Research Applications

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazole-carbamate hybrids. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Key Properties
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate C₁₆H₁₃ClN₄O₂ 328.76 1,2,3-triazole core, phenyl at N1, carbamate linked to 3-chlorophenyl High purity (>90%), potential enzyme inhibition due to carbamate and triazole synergy
Methyl 2-((1-(4-chloro-2-fluoro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate C₂₅H₂₃ClFN₅O₆S 576.00 1,2,4-triazole core, fluorinated phenyl, sulfonamide, carbamate Demonstrated bioactivity in NMR and EI-MS studies; higher molecular weight may reduce bioavailability
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate C₁₉H₁₈N₄O₂ 350.38 1,2,4-triazole core, ethyl carbamate, phenylacetyl group Reactivity in nucleophilic substitutions; lower chlorine content may alter solubility
2-Chloro-N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)acetamide C₁₁H₁₁ClN₄O 266.69 1,2,3-triazole core, chloroacetamide substituent Increased electrophilicity due to chloroacetamide; potential for covalent binding
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide C₂₇H₂₀ClFN₄O₃ 530.93 Coumarin-triazole hybrid, 4-chlorobenzyl, fluorophenethyl Enhanced aromatic stacking and fluorescence properties; complex pharmacokinetics

Key Observations

  • Triazole Core Variations : The 1,2,3-triazole in the target compound contrasts with 1,2,4-triazole isomers in analogues (e.g., ). The 1,2,3-triazole offers superior regioselectivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling efficient synthesis .
  • Carbamate vs.
  • Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from fluorinated () or coumarin-linked () analogues, influencing binding affinity and solubility.

Research Findings and Mechanistic Insights

  • Triazole-Carbamate Synergy : The triazole’s hydrogen-bonding capacity and the carbamate’s electrophilicity may synergize in enzyme inhibition, as seen in analogous anti-inflammatory agents ().

Biological Activity

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate represents a significant class of triazole derivatives known for their diverse biological activities. Triazoles are heterocyclic compounds that have been extensively researched for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting key findings from recent studies.

The molecular formula of this compound is C13H12ClN5OC_{13}H_{12}ClN_5O. It has a molecular weight of approximately 283.72 g/mol. The compound's structure includes a triazole ring and a carbamate moiety, which are crucial for its biological interactions.

Biological Activity Overview

Recent studies have demonstrated that triazole derivatives exhibit a range of biological activities. The specific compound under discussion has shown promise in various applications:

1. Anticancer Activity

Research indicates that derivatives of triazoles can act as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been evaluated for their STS inhibitory potency. One study reported that certain derivatives exhibited IC50 values significantly lower than the reference compound Irosustat, indicating enhanced efficacy in inhibiting STS activity in MCF-7 breast cancer cells .

CompoundIC50 (nM)Reference
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate36.78
This compoundTBD

2. Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. The design and synthesis of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives demonstrated notable anti-HIV activity. For example, certain analogues showed EC50 values as low as 3.13 µM against HIV-1 . While specific data on the compound may be limited, its structural similarities suggest potential antiviral activity.

3. Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Studies have indicated that compounds containing the triazole ring can inhibit various bacterial strains and fungi. The inclusion of substituents such as chlorophenyl may enhance these properties by increasing lipophilicity and improving membrane penetration.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

Case Study 1: Inhibition of Steroid Sulfatase
A study focused on the synthesis of sulfamoylated triazole derivatives revealed that modifications at the meta position significantly affected STS inhibition potency. The most active compounds were identified through structure–activity relationship (SAR) studies .

Case Study 2: HIV Replication Inhibition
Another investigation into the antiviral properties of triazole derivatives demonstrated that specific substitutions could enhance binding affinity to viral proteins involved in HIV replication. This was evidenced by surface plasmon resonance assays confirming direct interactions with CA proteins .

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